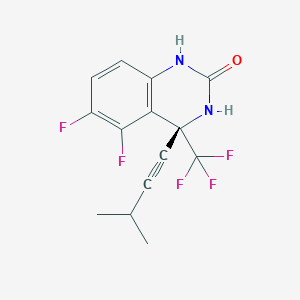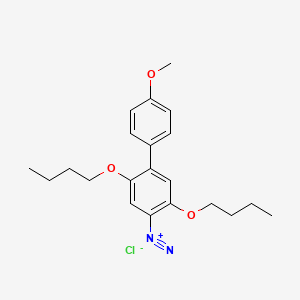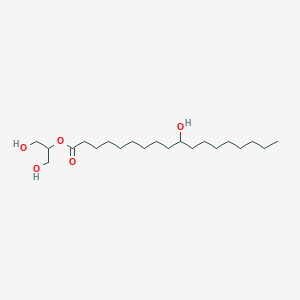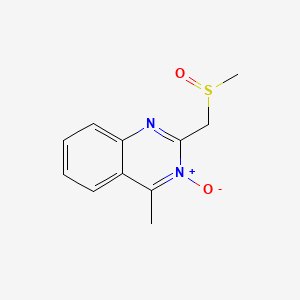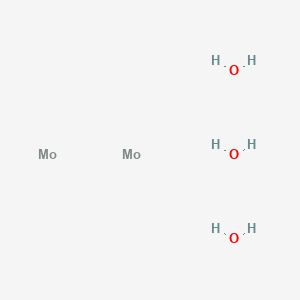
Molybdenum oxide (Mo2O3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molybdenum oxide (Mo2O3) is an inorganic compound composed of molybdenum and oxygen. It is one of the several oxides of molybdenum and is known for its unique properties and applications in various fields. Molybdenum oxide is typically found in a crystalline form and is used in a variety of industrial and scientific applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Molybdenum oxide can be synthesized through various methods, including:
Reduction of Molybdenum Trioxide (MoO3): This involves reducing molybdenum trioxide with hydrogen at high temperatures to produce molybdenum oxide.
Thermal Decomposition: Molybdenum oxide can also be prepared by the thermal decomposition of ammonium molybdate or other molybdenum-containing compounds.
Industrial Production Methods: In industrial settings, molybdenum oxide is often produced by roasting molybdenum disulfide (MoS2) in the presence of oxygen. The reaction is as follows: [ 2 MoS_2 + 7 O_2 \rightarrow 2 MoO_3 + 4 SO_2 ] The resulting molybdenum trioxide can then be reduced to molybdenum oxide using hydrogen or other reducing agents.
Chemical Reactions Analysis
Types of Reactions: Molybdenum oxide undergoes various chemical reactions, including:
Oxidation: Molybdenum oxide can be further oxidized to form higher oxides such as molybdenum trioxide (MoO3).
Reduction: It can be reduced to lower oxidation states, including molybdenum dioxide (MoO2).
Substitution: Molybdenum oxide can participate in substitution reactions with other compounds.
Common Reagents and Conditions:
Oxidation: Typically involves oxygen or other oxidizing agents at elevated temperatures.
Reduction: Commonly uses hydrogen or carbon monoxide as reducing agents.
Substitution: Involves various reagents depending on the desired product.
Major Products Formed:
Oxidation: Molybdenum trioxide (MoO3)
Reduction: Molybdenum dioxide (MoO2)
Substitution: Various molybdenum-containing compounds
Scientific Research Applications
Molybdenum oxide has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions, including oxidation and hydrogenation reactions.
Biology: Investigated for its potential use in biological systems due to its catalytic properties.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of alloys, ceramics, and as a catalyst in petrochemical processes.
Mechanism of Action
The mechanism by which molybdenum oxide exerts its effects is primarily through its ability to act as a catalyst. It facilitates various chemical reactions by providing an active surface for the reactants to interact. The molecular targets and pathways involved depend on the specific reaction and application. For example, in catalytic oxidation reactions, molybdenum oxide provides active sites for the adsorption and activation of oxygen molecules, which then react with the substrate.
Comparison with Similar Compounds
Molybdenum oxide can be compared with other molybdenum oxides, such as:
Molybdenum Trioxide (MoO3): Known for its use as a catalyst and in the production of molybdenum metal.
Molybdenum Dioxide (MoO2): Used in the production of molybdenum metal and as a catalyst in various reactions.
Uniqueness: Molybdenum oxide (Mo2O3) is unique due to its specific oxidation state and properties, which make it suitable for certain catalytic applications that other molybdenum oxides may not be as effective in.
Properties
CAS No. |
1313-29-7 |
|---|---|
Molecular Formula |
H6Mo2O3 |
Molecular Weight |
245.9 g/mol |
IUPAC Name |
molybdenum;trihydrate |
InChI |
InChI=1S/2Mo.3H2O/h;;3*1H2 |
InChI Key |
ZHAZHVYJQLBFNS-UHFFFAOYSA-N |
Canonical SMILES |
O.O.O.[Mo].[Mo] |
physical_description |
Grayish-black solid; [Merck Index] Insoluble in water; [Hawley] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



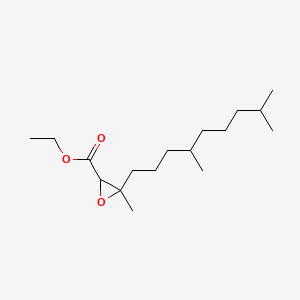


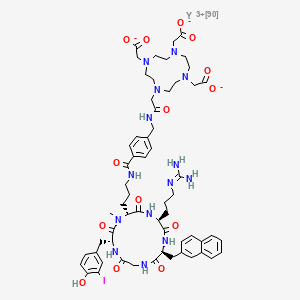

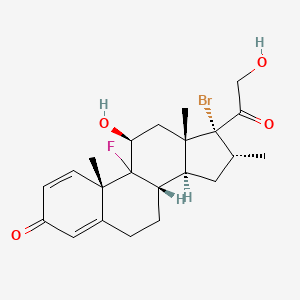
![N,N'-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]bis(9-octadecenamide)](/img/structure/B12687741.png)

